N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide derivatives in cancer research, particularly in targeting topoisomerase I (TOP1) and exhibiting cytotoxic activity against cancer cell lines. For instance, analogs with substitutions at the 11-position showed potent TOP1-targeting activity and cytotoxicity. The effects of these compounds were evaluated in vivo using human tumor xenograft models, demonstrating significant inhibition of tumor growth (Ruchelman et al., 2004).
Neuroprotection and Neurotoxicity
The compound and its derivatives have also been studied in the context of neurodegenerative diseases. For example, the oxidation of N-methyl(R)salsolinol, a related compound, has been investigated for its involvement in neurotoxicity and neuroprotection, particularly in relation to Parkinson's disease. Oxidation of N-methyl(R)salsolinol leads to the generation of neurotoxic 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion along with hydroxyl radicals, suggesting a mechanism for dopaminergic neuron damage. However, some derivatives, like (R)salsolinol, may also offer neuroprotective effects by scavenging hydroxyl radicals (Naoi et al., 1998).
Mixed Ligand Cu2+ Complexes in Alzheimer's Research
The compound's derivatives have been explored for their ability to form mixed ligand Cu2+ complexes, which could have implications for Alzheimer's disease treatment. These complexes, involving neurotransmitters and amyloid-β peptide, suggest a potential mechanism for the compound's use in modulating metal interactions in the brain, thereby offering a pathway for therapeutic intervention in neurodegenerative diseases (Kenche et al., 2013).
Fluorescent and Colorimetric Sensors
Additionally, the compound has been utilized in the development of fluorescent and colorimetric sensors. These sensors show potential for pH detection and have applications in biochemical and medical research. The synthesis of such sensors leverages the compound's ability to exhibit fluorescence 'turn-on' responses and color changes under specific conditions, demonstrating its utility in analytical chemistry (Liu et al., 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16-7-10-19(11-8-16)25-23(29)22(28)24-15-21(26(2)3)18-9-12-20-17(14-18)6-5-13-27(20)4/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOYIMDJTGZKIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.